![molecular formula C15H14ClNO B401113 N-(3-chloro-2-methylphenyl)-3-methylbenzamide CAS No. 328024-14-2](/img/structure/B401113.png)
N-(3-chloro-2-methylphenyl)-3-methylbenzamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-methylbenzamide, also known as CM156, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of benzamides and has been found to possess a range of biological activities. In
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methylbenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are known to play a role in inflammation and cancer. N-(3-chloro-2-methylphenyl)-3-methylbenzamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-methylbenzamide has been found to possess a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(3-chloro-2-methylphenyl)-3-methylbenzamide has also been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a role in cancer invasion and metastasis. In addition, N-(3-chloro-2-methylphenyl)-3-methylbenzamide has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chloro-2-methylphenyl)-3-methylbenzamide is its potential use as a therapeutic agent for the treatment of cancer and inflammation. However, there are also limitations to its use in lab experiments. N-(3-chloro-2-methylphenyl)-3-methylbenzamide is a synthetic compound and its synthesis can be complex and time-consuming. In addition, its potential toxicity and side effects need to be carefully evaluated.
Future Directions
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-methylbenzamide. One direction is to further explore its mechanism of action and identify its molecular targets. Another direction is to evaluate its potential use as a therapeutic agent in animal models and clinical trials. In addition, the development of more efficient and cost-effective synthesis methods for N-(3-chloro-2-methylphenyl)-3-methylbenzamide could facilitate its use in future research.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-3-methylbenzamide involves the reaction between 3-chloro-2-methyl aniline and 3-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in anhydrous conditions and the product is purified by column chromatography.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-methylbenzamide has been extensively studied for its potential use as a therapeutic agent. It has been found to possess a range of biological activities including anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-(3-chloro-2-methylphenyl)-3-methylbenzamide has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been studied in various cancer cell lines including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-5-3-6-12(9-10)15(18)17-14-8-4-7-13(16)11(14)2/h3-9H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHWEYSDJAAVCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-methylbenzamide |
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